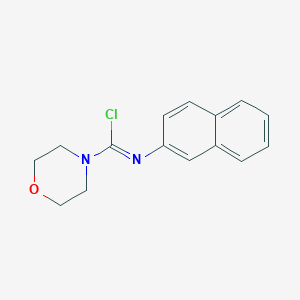
sodium;oct-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;oct-1-yne is an organosodium compound that features a sodium ion bonded to an oct-1-yne moleculeIt is characterized by a carbon-carbon triple bond at the first carbon atom in the chain, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;oct-1-yne can be synthesized through the alkylation of acetylide anions. The process involves the deprotonation of oct-1-yne using a strong base such as sodium amide (NaNH2) to form the sodium acetylide. This reaction typically occurs in liquid ammonia or ether as solvents .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;oct-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The acetylide anion can act as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The triple bond in oct-1-yne can be reduced to form alkenes or alkanes.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Amide (NaNH2): Used for deprotonation to form the acetylide anion.
Alkyl Halides: React with the acetylide anion in substitution reactions.
Hydrogen Halides and Halogens: Used in addition reactions to the triple bond.
Major Products Formed
Substituted Alkynes: Formed through nucleophilic substitution reactions.
Alkenes and Alkanes: Formed through reduction reactions.
Halogenated Compounds: Formed through addition reactions.
Applications De Recherche Scientifique
Sodium;oct-1-yne is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
Catalysis: Used in catalytic processes to facilitate various chemical transformations.
Mécanisme D'action
The mechanism of action of sodium;oct-1-yne primarily involves the formation of the acetylide anion, which acts as a strong nucleophile. The anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high reactivity of the acetylide anion is due to the presence of a negative charge on the carbon atom, making it highly nucleophilic .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexyne (C6H10): A shorter-chain alkyne with similar reactivity but different physical properties.
1-Decyne (C10H18): A longer-chain alkyne with similar chemical behavior but higher boiling point.
1-Butyne (C4H6): A smaller alkyne with similar nucleophilic properties but lower molecular weight.
Uniqueness
Sodium;oct-1-yne is unique due to its specific chain length, which provides a balance between reactivity and physical properties. Its intermediate chain length makes it suitable for a wide range of applications in organic synthesis and material science .
Propriétés
Numéro CAS |
71814-16-9 |
|---|---|
Formule moléculaire |
C8H13Na |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
sodium;oct-1-yne |
InChI |
InChI=1S/C8H13.Na/c1-3-5-7-8-6-4-2;/h3,5-8H2,1H3;/q-1;+1 |
Clé InChI |
FVSBLQDNWQLQBN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#[C-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


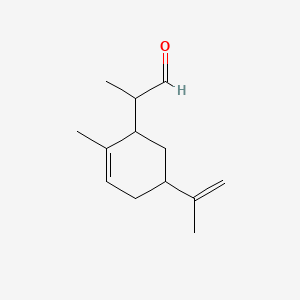
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

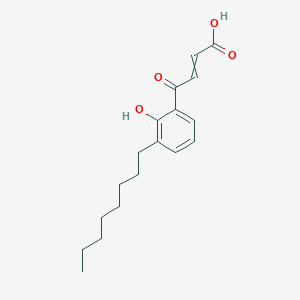
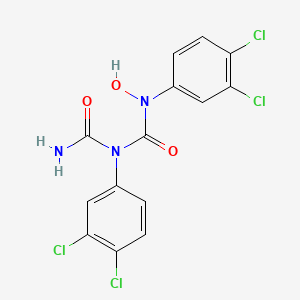
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
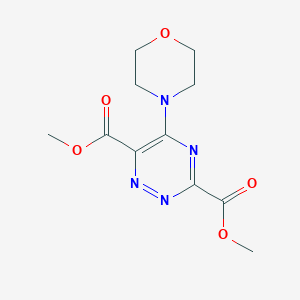

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
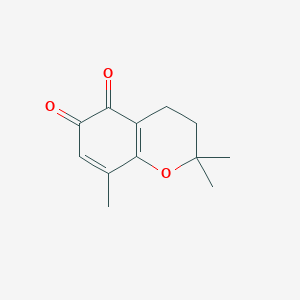

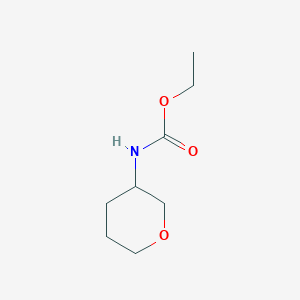
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)
